![molecular formula C14H10FN3O B10909095 1-[7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]ethanone](/img/structure/B10909095.png)
1-[7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-1-ETHANONE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in materials science and medicinal chemistry .
Preparation Methods
The synthesis of 1-[7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-1-ETHANONE typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds via an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors or continuous flow systems .
Chemical Reactions Analysis
1-[7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the para position relative to the fluorine atom
Scientific Research Applications
1-[7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-1-ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its anticancer potential and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The mechanism of action of 1-[7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-1-ETHANONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-1-ETHANONE is unique due to its specific substitution pattern and photophysical properties. Similar compounds include:
Properties
Molecular Formula |
C14H10FN3O |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
1-[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]ethanone |
InChI |
InChI=1S/C14H10FN3O/c1-9(19)12-8-17-18-13(6-7-16-14(12)18)10-2-4-11(15)5-3-10/h2-8H,1H3 |
InChI Key |
MNKXDQSBFMPODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


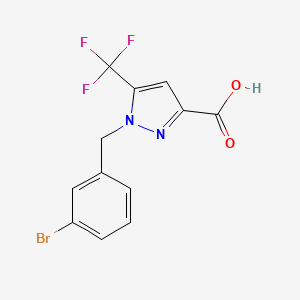
![N'-{[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}-4-nitrobenzohydrazide](/img/structure/B10909021.png)
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10909025.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10909029.png)
![3-(2-Benzyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B10909035.png)
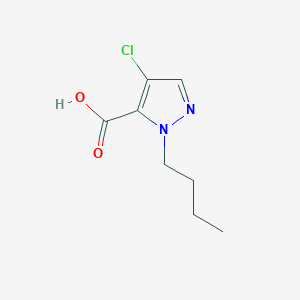
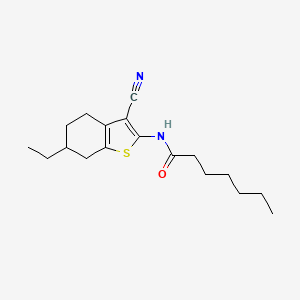
![Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909046.png)
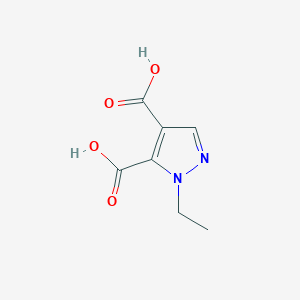
![4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10909055.png)
![methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909069.png)
![ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10909075.png)
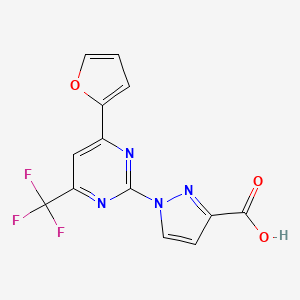
![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10909080.png)
